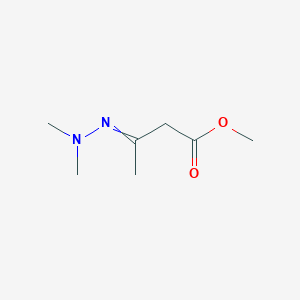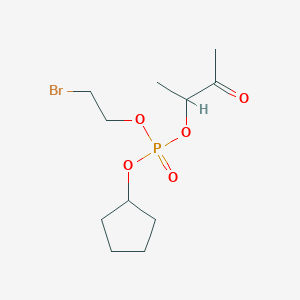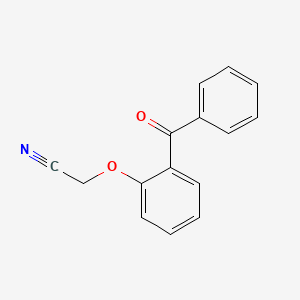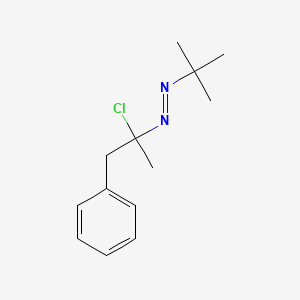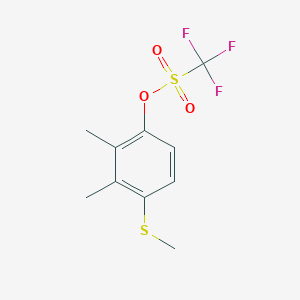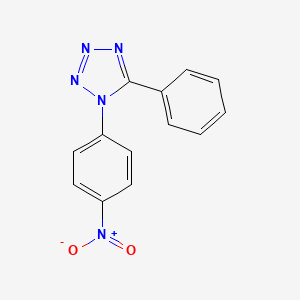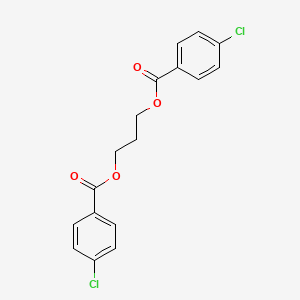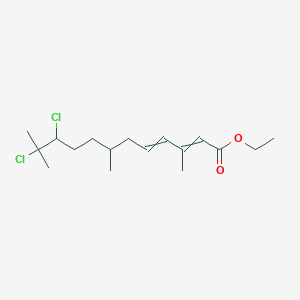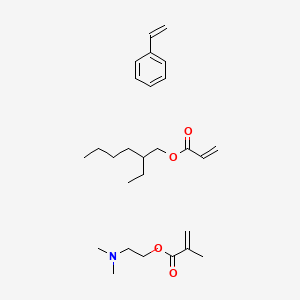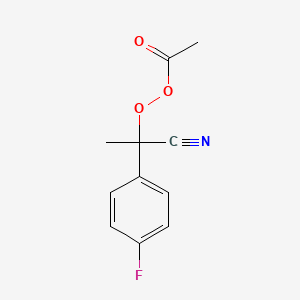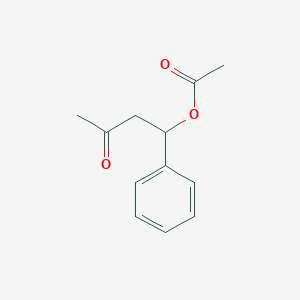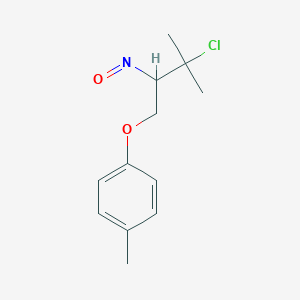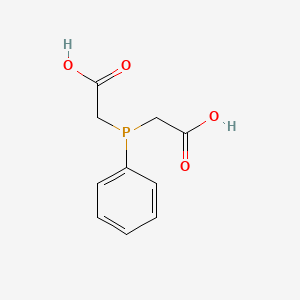
2,2'-(Phenylphosphanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Phenylphosphanediyl)diacetic acid is an organic compound with the molecular formula C10H11O4P. It is characterized by the presence of a phenyl group attached to a phosphane moiety, which is further connected to two acetic acid groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylphosphanediyl)diacetic acid typically involves the reaction of phenylphosphine with bromoacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
[ \text{PhP} + 2 \text{BrCH}_2\text{COOH} \rightarrow \text{PhP(CH}_2\text{COOH)}_2 + 2 \text{HBr} ]
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Phenylphosphanediyl)diacetic acid may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Phenylphosphanediyl)diacetic acid undergoes various types of chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The acetic acid groups can participate in esterification and amidation reactions.
Complexation: The compound can form complexes with metal ions due to the presence of the phosphane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation, respectively.
Complexation: Metal salts such as palladium chloride are used for complex formation.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Esters and amides.
Complexation: Metal-phosphane complexes.
Applications De Recherche Scientifique
2,2’-(Phenylphosphanediyl)diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Phenylphosphanediyl)diacetic acid involves its ability to coordinate with metal ions and form stable complexes. The phosphane group acts as a donor, while the acetic acid groups provide additional coordination sites. This coordination ability is crucial for its applications in catalysis and metal ion sequestration.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Phenylphosphanediyl)diacetic acid: Unique due to the presence of both phosphane and acetic acid groups.
2,2’-(p-Phenylenedithio)diacetic acid: Contains sulfur atoms instead of phosphorus.
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetic acid: Contains oxygen atoms instead of phosphorus.
Uniqueness
2,2’-(Phenylphosphanediyl)diacetic acid is unique due to its ability to form stable complexes with metal ions, which is not as pronounced in similar compounds containing sulfur or oxygen atoms. This makes it particularly valuable in applications requiring strong metal coordination.
Propriétés
Numéro CAS |
58942-13-5 |
|---|---|
Formule moléculaire |
C10H11O4P |
Poids moléculaire |
226.17 g/mol |
Nom IUPAC |
2-[carboxymethyl(phenyl)phosphanyl]acetic acid |
InChI |
InChI=1S/C10H11O4P/c11-9(12)6-15(7-10(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |
Clé InChI |
WPKMDOFIHZRTBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


